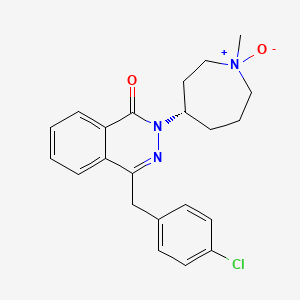

(S)-Azelastine N-Oxide

Übersicht

Beschreibung

N-oxides are a class of organic compounds that contain an N→O functional group . They are often used in the synthesis of various pharmaceuticals and have been found to exhibit a wide range of biological activities .

Synthesis Analysis

N-oxides are typically synthesized through the oxidation of tertiary amines . This process involves the use of an oxygen source, such as hydrogen peroxide, and a catalyst .Molecular Structure Analysis

The molecular structure of N-oxides is characterized by a nitrogen atom bonded to an oxygen atom. The nature of the substituents attached to the nitrogen atom can greatly influence the properties of the N-oxide .Chemical Reactions Analysis

N-oxides can undergo a variety of chemical reactions, including reduction back to the parent amine, and reactions with nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of N-oxides can be influenced by a variety of factors, including the nature of the substituents attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen

Receptor Binding and Duration of Action

(S)-Azelastine N-Oxide, primarily recognized for its role as an antihistamine, has been studied for its selective antagonism at the human histamine-1 receptor, primarily in the context of treating allergic rhinitis. Investigations into the duration of its action have highlighted its slow dissociation rate from the H1 receptor, contributing to its prolonged effect. The role of tissue components, particularly the epithelial layer, is also significant in its enduring action, indicating a multifaceted mechanism beyond mere receptor binding (Slack et al., 2011).

Cardiac Repolarization and Ion Channels

Research has also delved into the impact of (S)-Azelastine N-Oxide on cardiac repolarization, with studies examining its acute effects on human ether-a-go-go-related gene (hERG) channels, action potential duration, and L-type and T-type Ca²⁺ channels. The findings demonstrate its potential as a potent blocker of hERG channels, elucidating the molecular mechanisms that might underlie its arrhythmogenic side effects during clinical administration (Mi-Hyeong Park et al., 2013).

Inflammation and Cell Migration

(S)-Azelastine N-Oxide has been identified for its anti-inflammatory and anti-migratory effects through the inhibition of the JNK/NF-κB pathway in microglial cells. This suggests its potential utility in mitigating neuroinflammation in various neurodegenerative disorders, positioning it as a candidate for drug repurposing (Nguyen et al., 2021).

Anti-allergic Properties and Anti-inflammatory Effects

The drug has demonstrated efficacy in treating perennial allergic conjunctivitis, showing its ability to improve symptoms like itching and conjunctival redness. Its rapid relief action, attributed to H1-receptor antagonism, and continued improvement over time suggest the involvement of other mediators of allergic inflammation in its mechanism of action (Canonica et al., 2003). Additionally, its anti-inflammatory properties, including effects on cytokines and inflammatory cells, make it a significant player in the treatment of chronic rhinitis (Lee & Corren, 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLGALGCDUDAP-MDYZWHIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Azelastine N-Oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

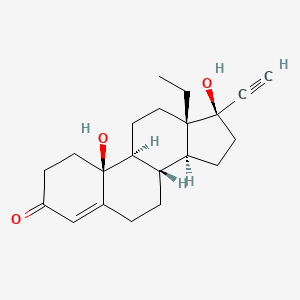

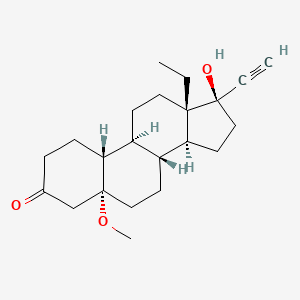

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)